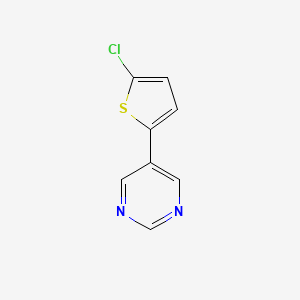

5-(5-Chloro-2-thienyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Chloro-2-thienyl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chloro-2-thienyl group Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chloro-2-thienyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-thiophenecarboxaldehyde with guanidine under basic conditions to form the pyrimidine ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 5-(5-Chloro-2-thienyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the thiophene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium thiolate or potassium fluoride in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Cross-Coupling: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives with different functional groups.

Coupling Products: Biaryl or other coupled products with extended conjugation.

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Enzyme Inhibition

5-(5-Chloro-2-thienyl)pyrimidine has been shown to interact with various enzymes, particularly kinases and phosphatases. These interactions can lead to significant changes in enzyme activity, impacting cellular signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

2. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, suggesting its potential role in developing new antibiotics .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

4. Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has indicated significant tumor growth reduction in animal models treated with related thienyl pyrimidine compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thienyl-pyrimidine derivatives found that these compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The results highlighted the structural importance of the thienyl group in enhancing antimicrobial activity .

Case Study 2: Anti-inflammatory Activity

In a comparative study, several pyrimidine derivatives were tested for their ability to inhibit COX-2 activity. The results indicated that compounds with structural similarities to this compound exhibited significant anti-inflammatory effects, with IC50 values around 0.04 μmol, demonstrating comparable efficacy to standard treatments .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | IC50 (μmol) |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | TBD |

| Celecoxib | Anti-inflammatory | 0.04 |

| Thienopyrazole Derivatives | Antimicrobial, Anticancer | Varies |

Mecanismo De Acción

The mechanism of action of 5-(5-Chloro-2-thienyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which reduces the production of prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparación Con Compuestos Similares

2-Thiopyrimidines: These compounds have a sulfur atom at position 2 of the pyrimidine ring and exhibit similar biological activities.

Thienopyrimidines: These compounds have a fused thiophene and pyrimidine ring system and are known for their diverse pharmacological properties.

Uniqueness: 5-(5-Chloro-2-thienyl)pyrimidine is unique due to the presence of the 5-chloro-2-thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.

Actividad Biológica

5-(5-Chloro-2-thienyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 71637-31-5) features a pyrimidine ring substituted with a 5-chloro-2-thienyl group. The presence of these heteroatoms contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of microbial cell functions.

Anticancer Activity

Research indicates that this compound has significant anticancer potential. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study found that similar thienyl-pyrimidine derivatives exhibited effective inhibition against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

Inhibitory effects on key enzymes involved in metabolic pathways have been reported. For example, the compound's ability to inhibit dihydrofolate reductase (DHFR) has been linked to its antitumor activity, as DHFR is crucial for DNA synthesis in rapidly dividing cells .

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of thienyl-pyrimidine derivatives and tested their efficacy against various cancer cell lines, including breast and colon cancer. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Study 2: Antimicrobial Screening

A screening of this compound against a panel of bacterial strains revealed significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

5-(5-chlorothiophen-2-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-2-1-7(12-8)6-3-10-5-11-4-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODVLVBUODPADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.